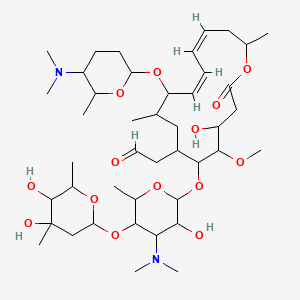
spiramycin
Overview
Description
Spiramycin is a macrolide antibiotic and antiparasitic agent discovered in 1952 as a product of the bacterium Streptomyces ambofaciens. It is primarily used to treat bacterial infections and toxoplasmosis. This compound is known for its activity against a wide range of Gram-positive and Gram-negative bacteria, as well as certain parasites such as Toxoplasma gondii and Cryptosporidium .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spiramycin is typically produced through fermentation using Streptomyces ambofaciens. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The antibiotic is then extracted and purified from the culture broth .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation followed by downstream processing to isolate and purify the compound. The process includes steps such as filtration, solvent extraction, and crystallization to obtain high-purity this compound suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Spiramycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the functional groups present in the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups in this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of oxo-derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
Spiramycin has a wide range of applications in scientific research, including:
Mechanism of Action
Spiramycin belongs to the macrolide class of antibiotics, which includes other compounds such as erythromycin, azithromycin, and clarithromycin.
Comparison:
Erythromycin: Like this compound, erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.
Azithromycin: Azithromycin is known for its extended half-life and improved tissue penetration compared to this compound.
Uniqueness: this compound’s unique properties include its high tissue concentration and prolonged post-antibiotic effect, making it particularly effective against intracellular pathogens .
Comparison with Similar Compounds
- Erythromycin
- Azithromycin
- Clarithromycin
- Roxithromycin
Properties
IUPAC Name |
2-[(11Z,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12-,16-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTOXUHEUCPTEW-GRWVDKKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C=C\C=C/C(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H74N2O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble in water, Soluble in most organic solvents | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1621 | |
| Record name | SPIRAMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Amorphous | |
CAS No. |
8025-81-8 | |
| Record name | Spiramycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPIRAMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


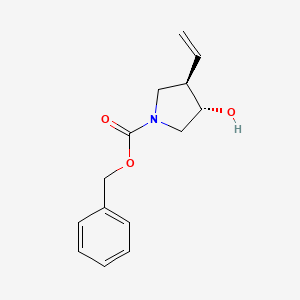
![[2-(TERT-BUTOXYCARBONYL)-5-METHOXYPHENYL]BORONIC ACID](/img/structure/B8081844.png)
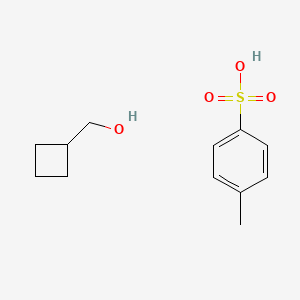
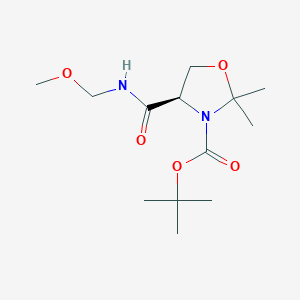

![4-{[2-(Tert-butoxy)-2-oxoethyl]amino}benzoic acid](/img/structure/B8081866.png)
![Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate](/img/structure/B8081882.png)
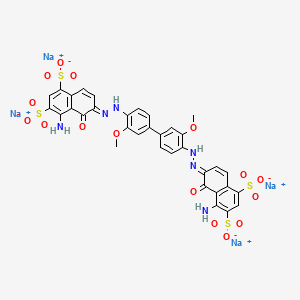
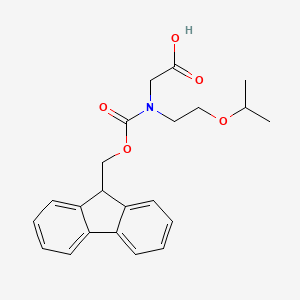
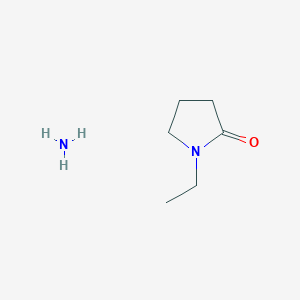
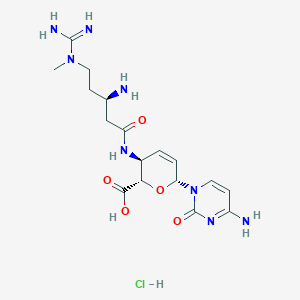
![Maytansine, N2'-deacetyl-N2'-[3-[[1-[[4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-](/img/structure/B8081910.png)
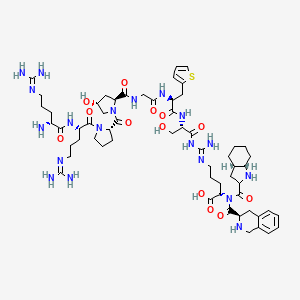
![(3E,5Z,7R,8S,12S,13R,16S,17R)-22-chloro-8-hydroxy-7,23-dimethoxy-3,13,16,20-tetramethyl-10,19-dioxo-9,20-diaza-11,15-dioxatetracyclo[19.3.1.18,12.014,16]hexacosa-1(25),3,5,21(22),23-pentaen-17-yl N-methyl-N-(3-sulfanylpropanoyl)-L-alaninate](/img/structure/B8081929.png)
